molecular formula C14H13FN2OS B5527402 8-fluoro-2-(4-thiomorpholinylcarbonyl)quinoline

8-fluoro-2-(4-thiomorpholinylcarbonyl)quinoline

Cat. No.: B5527402
M. Wt: 276.33 g/mol
InChI Key: GFCWOEUGNLXNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(4-thiomorpholinylcarbonyl)quinoline is a useful research compound. Its molecular formula is C14H13FN2OS and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.07326238 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Fluoroquinolones are known for their antibacterial activity. They inhibit bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV, which are essential for bacterial DNA replication .

Safety and Hazards

Like all chemicals, quinolines and their derivatives should be handled with care. They should be used only in a well-ventilated area, and direct contact with the skin and eyes should be avoided .

Future Directions

Quinolines and their derivatives continue to be a subject of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, studying their mechanism of action, and designing quinoline-based drugs with improved efficacy and safety profiles .

Properties

IUPAC Name

(8-fluoroquinolin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-11-3-1-2-10-4-5-12(16-13(10)11)14(18)17-6-8-19-9-7-17/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCWOEUGNLXNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.